molecular formula C12H11ClN2O3 B13711669 3-(2-Chloro-3,4-dimethoxyphenyl)pyrazin-2(1H)-one

3-(2-Chloro-3,4-dimethoxyphenyl)pyrazin-2(1H)-one

Katalognummer: B13711669
Molekulargewicht: 266.68 g/mol
InChI-Schlüssel: VSIWEOXSYFKBQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Chloro-3,4-dimethoxyphenyl)pyrazin-2(1H)-one is an organic compound that belongs to the class of pyrazinones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3,4-dimethoxyphenyl)pyrazin-2(1H)-one typically involves the reaction of 2-chloro-3,4-dimethoxyaniline with pyrazine-2-carboxylic acid under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.

Wirkmechanismus

The mechanism of action of 3-(2-Chloro-3,4-dimethoxyphenyl)pyrazin-2(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved would be specific to the compound’s activity and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-Chloro-4-methoxyphenyl)pyrazin-2(1H)-one
  • 3-(2-Chloro-3,4-dimethoxyphenyl)pyrazine
  • 3-(2-Chloro-3,4-dimethoxyphenyl)pyrazin-2(1H)-thione

Uniqueness

3-(2-Chloro-3,4-dimethoxyphenyl)pyrazin-2(1H)-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazinone moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C12H11ClN2O3

Molekulargewicht

266.68 g/mol

IUPAC-Name

3-(2-chloro-3,4-dimethoxyphenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C12H11ClN2O3/c1-17-8-4-3-7(9(13)11(8)18-2)10-12(16)15-6-5-14-10/h3-6H,1-2H3,(H,15,16)

InChI-Schlüssel

VSIWEOXSYFKBQZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C=C1)C2=NC=CNC2=O)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.